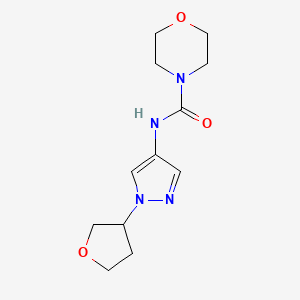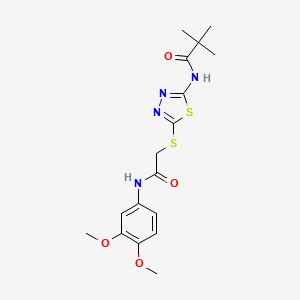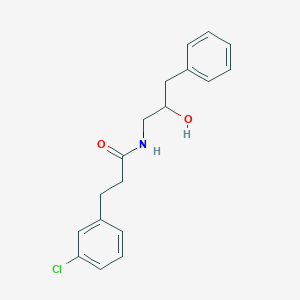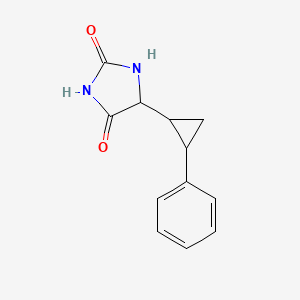
1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as DFP-10825, is a small molecule compound that has gained attention for its potential use in scientific research. This compound has been shown to have a variety of biological effects, making it a promising tool for studying various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Directed Lithiation and Synthetic Applications
Directed lithiation techniques involving urea derivatives allow for precise functionalization, leading to high yields of substituted products. These methods are pivotal in the synthesis of complex molecules, including pharmaceuticals and materials science precursors. Smith et al. (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlighting the utility of such reactions in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have significant pharmacological interest due to their biological activities. Goryaeva et al. (2009) explored the synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, demonstrating the potential of urea derivatives in medicinal chemistry (Goryaeva, Burgart, & Saloutin, 2009).
Protecting Groups in Uridine Modification
In nucleotide chemistry, protecting groups play a crucial role in the selective modification of molecules. Kurosu et al. (2021) introduced a (4,4′-Bisfluorophenyl)methoxymethyl group as a novel protecting group for uridine ureido nitrogen, showcasing the versatility of urea derivatives in complex organic synthesis (Kurosu, Mitachi, & Mingle, 2021).
Electrophilic Fluorination
The development of fluorination techniques is critical in pharmaceutical and agrochemical manufacturing. Gregorčič and Zupan (1977) discussed the fluorination with substituted (difluoroiodo)arenes, a method that can be applied to the synthesis of fluorinated urea derivatives, illustrating the importance of such compounds in introducing fluorine atoms into organic molecules (Gregorčič & Zupan, 1977).
Urea-Doped Materials in Solar Cells
In material science, urea derivatives are utilized to enhance the properties of electron transport layers in solar cells. Wang et al. (2018) investigated urea-doped ZnO films, demonstrating improved power conversion efficiency in polymer solar cells. This research highlights the role of urea derivatives in optimizing materials for energy applications (Wang et al., 2018).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c1-23-14-9-4-3-6-11(14)15(24-2)10-20-17(22)21-16-12(18)7-5-8-13(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIPGLNBWYZIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)
![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)


![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)


